molecular formula C7H13NO2 B8571177 Ethyl 3-aminopent-4-enoate

Ethyl 3-aminopent-4-enoate

Cat. No.: B8571177
M. Wt: 143.18 g/mol
InChI Key: GWEQMFFMXGCPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-aminopent-4-enoate (CAS 149193-76-0) is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . As a β-enamino ester, it serves as a versatile building block in organic synthesis and medicinal chemistry research . These compounds are key precursors for the synthesis of a wide range of biologically active heterocyclic compounds, including pyridinones, tetronic acids, pyrazoles, quinolines, and oxazoles . Furthermore, β-enamino ester scaffolds have been utilized in the development of various pharmacologically active molecules, such as antitumor agents, anticonvulsants, and anti-inflammatory compounds . Proper handling and storage are essential for this compound. It should be kept in a cool, dark place under an inert atmosphere, preferably in a freezer at temperatures under -20°C . Hazard statements include that it may cause skin and eye irritation and may be harmful if inhaled . This product is intended for research purposes only and is not approved for human consumption or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl 3-aminopent-4-enoate

InChI

InChI=1S/C7H13NO2/c1-3-6(8)5-7(9)10-4-2/h3,6H,1,4-5,8H2,2H3

InChI Key

GWEQMFFMXGCPJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C=C)N

Origin of Product

United States

Synthesis Methodologies for Ethyl 3 Aminopent 4 Enoate and Its Stereoisomers/derivatives

Strategies for Carbon-Nitrogen Bond Formation in Pent-4-enoate (B1234886) Skeletons

The formation of the carbon-nitrogen bond is a critical step in the synthesis of amino esters. Various strategies have been developed to achieve this transformation efficiently and with high selectivity. These methods often involve the reaction of a nucleophilic nitrogen source with an electrophilic carbon center within the pent-enoate framework.

Direct Enamination Reactions for β-Amino Esters

Direct enamination reactions provide a straightforward route to β-amino esters. These reactions typically involve the condensation of a carbonyl compound with an amine to form an enamine, which is a key intermediate in the synthesis of β-amino esters.

A widely used method for the synthesis of β-enaminones and β-enamino esters is the direct condensation of 1,3-dicarbonyl compounds with amines. researchgate.net This reaction often involves the azeotropic removal of water to drive the equilibrium towards the formation of the enamine product. researchgate.net Various catalysts and reaction conditions have been employed to improve the efficiency of this transformation. For instance, the use of ultrasound in the presence of acetic acid has been shown to be an effective method. researchgate.net Other catalysts that have been successfully used include CoCl₂·6H₂O, ceric ammonium nitrate (CAN), and Zn(OAc)₂. researchgate.net Microwave irradiation has also been utilized to accelerate the reaction. researchgate.net

A study demonstrated the synthesis of N-(hetero)aryl-4,5-unsubstituted pyrroles through a one-pot multicomponent reaction of (hetero)arylamines with α-bromoacetaldehyde acetal and 1,3-dicarbonyl compounds, using AlCl₃ as a catalyst. nih.gov This reaction proceeds through the formation of an enamine intermediate. nih.gov

ReactantsCatalyst/ConditionsProductYield
1,3-Dicarbonyl compounds, AminesRefluxing aromatic hydrocarbonsβ-enaminonesGood
1,3-Dicarbonyl compounds, AminesUltrasound, AcOHβ-enaminonesGood
(Hetero)arylamines, α-bromoacetaldehyde acetal, 1,3-dicarbonyl compoundsAlCl₃N-(hetero)aryl-4,5-unsubstituted pyrrolesModerate to good

Catalysis plays a crucial role in modern enamine synthesis, offering milder reaction conditions and improved selectivity. Iron complexes of fused bicyclic imidazo[1,5‐a]pyridine have been used to catalyze the synthesis of β-enamino ketones and β-enamino esters from 1,3-dicarbonyl compounds and various amines under light irradiation. dntb.gov.ua Amine-catalyzed cascade reactions of ketoses with 1,3-dicarbonyl compounds have also been developed, providing stereoselective access to optically active elongated ketoses. rsc.org

Furthermore, squaramide derivatives have been employed as hydrogen bonding catalysts for the enantioselective α-amination of 1,3-dicarbonyl compounds. acs.org These catalysts have demonstrated high yields and enantioselectivities with low catalyst loading under mild conditions. acs.org

ReactantsCatalystProductKey Features
1,3-Dicarbonyl compounds, AminesFe–NHC complexesβ-enamino ketones and estersLight irradiation
Ketoses, 1,3-Dicarbonyl compoundsAminesOptically active carbon chain elongated ketosesStereoselective
1,3-Dicarbonyl compounds, AzodicarboxylatesSquaramide derivativesα-hydrazinated 1,3-dicarbonyl compoundsHigh enantioselectivity

Transformations Involving Allylglycine Derivatives as Precursors

Allylglycine derivatives serve as versatile precursors for the synthesis of various amino acids and their derivatives, including stereoisomers of aminopent-4-enoates.

A key transformation in this synthetic route is the deprotection of N-(Boc)-allylglycine methyl ester to yield the corresponding amino ester hydrochloride. This is typically achieved by treating the N-Boc protected amino ester with dry hydrogen chloride gas in an anhydrous solvent like dichloromethane. orgsyn.orgorgsyn.org The reaction proceeds by cleavage of the tert-butoxycarbonyl (Boc) protecting group, affording the free amine which is then protonated by HCl to form the hydrochloride salt. orgsyn.orgorgsyn.org

The precursor, N-(Boc)-allylglycine methyl ester, can be prepared through various methods. One approach involves a zinc-mediated, palladium-catalyzed cross-coupling reaction. orgsyn.org

Starting MaterialReagentsProduct
tert-Butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamateDry HCl, Dry dichloromethane(S)-Methyl 2-aminopent-4-enoate hydrochloride

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been extensively used in the synthesis of allylglycine and its derivatives. nih.govsigmaaldrich.com

The Suzuki-Miyaura cross-coupling reaction, for example, can be used to introduce the allyl group. nih.gov This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.gov The chemoselectivity of these reactions can be controlled by the choice of reagents, catalysts, and reaction conditions. nih.gov

Another important palladium-catalyzed reaction is the allylic substitution, which can also be utilized in the synthesis of allylglycine derivatives. nih.gov This reaction involves the nucleophilic displacement of a leaving group from an allylic position, catalyzed by a palladium complex. nih.gov

Reaction TypeKey Features
Suzuki-Miyaura Cross-CouplingForms C-C bonds, uses organoboron compounds
Allylic SubstitutionNucleophilic displacement at an allylic position

Asymmetric Synthetic Routes to Enantiopure Ethyl 3-aminopent-4-enoate Analogues

The creation of enantiomerically pure β-amino esters, including analogs of this compound, is crucial for the development of chiral drugs and other biologically active compounds. A variety of sophisticated synthetic methods have been developed to achieve high levels of stereocontrol.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. This strategy has been effectively used in the synthesis of chiral β-amino esters. One common approach involves the use of oxazolidinone auxiliaries, which can be acylated and then subjected to diastereoselective enolate reactions. The chiral auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product.

Another notable class of chiral auxiliaries is pseudoephedrine and pseudoephenamine. Amides derived from these compounds can undergo highly diastereoselective alkylation reactions. The enolates are typically formed using a strong base like lithium diisopropylamide (LDA), and the subsequent alkylation proceeds with high stereocontrol, dictated by the chiral scaffold. The auxiliary can then be removed under mild conditions.

Chiral AuxiliaryKey FeaturesTypical Reaction
OxazolidinonesCommercially available, reliable stereocontrol in aldol and alkylation reactions.Asymmetric alkylation and aldol reactions.
Pseudoephedrine/PseudoephenamineHigh diastereoselectivity in alkylations, crystalline derivatives aid purification.Diastereoselective alkylation of amide enolates.

Organocatalytic Approaches to Enantioselective β-Amino Esters

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. For the preparation of enantioselective β-amino esters, the asymmetric Mannich reaction is a prominent organocatalytic method. This reaction involves the addition of a ketone or aldehyde-derived enamine to an imine. Chiral proline derivatives and cinchona alkaloids are often employed as catalysts, inducing high levels of enantioselectivity. These catalysts operate through the formation of a chiral enamine intermediate, which then reacts with the imine in a stereocontrolled fashion. The reaction is attractive due to its operational simplicity and mild conditions. organic-chemistry.org

Asymmetric Conjugate Additions to Unsaturated Esters

The asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is a direct and efficient route to chiral β-amino esters. This approach, also known as the aza-Michael reaction, can be catalyzed by a variety of chiral catalysts, including metal complexes and organocatalysts. For instance, chiral bifunctional thiourea catalysts have been shown to be effective in promoting the addition of carbamates to enoates, affording the desired β-amino esters in high yields and enantioselectivities. The catalyst activates both the nucleophile and the electrophile through hydrogen bonding interactions, leading to a highly organized transition state.

Catalyst TypeNucleophileElectrophileKey Advantage
Chiral Metal ComplexesAmines, Carbamatesα,β-Unsaturated EstersHigh catalytic activity and enantioselectivity.
Organocatalysts (e.g., Thioureas)Carbamates, Anilinesα,β-Unsaturated EstersMetal-free, mild reaction conditions.

Enantioselective Ene Reactions of α-Imino Esters for α-Amino Pentenoates

The imino-ene reaction provides a powerful method for the synthesis of α-amino acids with unsaturated side chains, such as α-amino pentenoates. In this reaction, an α-imino ester, acting as the enophile, reacts with an alkene (the ene component) in the presence of a chiral catalyst. A notable example involves the use of α-imino esters derived from (-)-8-phenylmenthyl glyoxylate. nih.gov The inherent chirality of the 8-phenylmenthyl group directs the facial selectivity of the ene reaction, leading to the formation of the α-amino ester with high diastereoselectivity. nih.gov

Furthermore, asymmetric catalysis of the imino-ene reaction with prochiral α-imino esters has been explored. nih.gov Chiral Lewis acids can coordinate to the imine, activating it towards nucleophilic attack by the alkene and controlling the enantiofacial selectivity of the reaction. This catalytic approach offers a more atom-economical route to enantiopure α-amino pentenoates.

Reaction TypeKey FeatureStereocontrol
Chiral Auxiliary-ControlledUse of a chiral glyoxylate derivative.Diastereofacial selectivity. nih.gov
Asymmetric CatalysisUse of a chiral Lewis acid with a prochiral imine.Enantiofacial selectivity. nih.gov

Stereoselective Formation of Diamino Esters via Sulfinimines

Sulfinimines (N-sulfinyl imines) are versatile intermediates for the asymmetric synthesis of amines and their derivatives, including diamino esters. The addition of enolates to chiral sulfinimines proceeds with high diastereoselectivity, with the stereochemical outcome being controlled by the stereocenter at the sulfur atom.

A particularly interesting aspect of this methodology is the ability to control the syn/anti stereochemistry of the resulting 2,3-diamino esters. This control can be achieved by modulating the reaction conditions, specifically the presence of water.

Research has demonstrated that the addition of the lithium enolate of N-(diphenylmethylene)glycine ethyl ester to a chiral sulfinimine can yield either the syn- or anti-2,3-diamino ester as the major product depending on the presence or absence of water in the reaction mixture. nih.govnih.govfigshare.com

In the absence of water, an excess of the enolate leads to the thermodynamically favored syn-diamino ester. nih.govnih.govfigshare.com Conversely, in the presence of a stoichiometric amount of water, the reaction preferentially affords the anti-diamino ester, which is the kinetically favored product. nih.govnih.govfigshare.com This unusual effect of water is attributed to the inhibition of a retro-Mannich fragmentation of the initial adduct. nih.govnih.govfigshare.com

Reaction ConditionMajor ProductStereoselectivity
Anhydrous THF, excess enolatesyn-2,3-diamino esterThermodynamic control
THF with stoichiometric wateranti-2,3-diamino esterKinetic control nih.govnih.govfigshare.com

This solvent-mediated control of diastereoselectivity provides a powerful and convenient method for accessing both syn- and anti-2,3-diamino esters from a common set of starting materials.

Chemo- and Regioselective Considerations in Synthesis

The synthesis of β-amino esters such as this compound requires careful control over the placement of functional groups and the geometry of the molecule. Chemo- and regioselectivity are paramount in ensuring that the amino group is introduced at the desired C-3 position and that the vinyl group is correctly formed and positioned.

Control of Amino Group Position and Alkene Isomerism

Achieving the correct regiochemistry—placing the amino group at the β-position relative to the ester carbonyl—is a central challenge. Several strategies have been developed to this end, primarily involving conjugate addition reactions to α,β-unsaturated esters or Mannich-type reactions.

One common approach is the Michael addition of a nitrogen nucleophile to an appropriate pentenoate precursor. The regioselectivity of this reaction is generally high, favoring the formation of the β-amino adduct due to the electronic nature of the conjugated system. For instance, the reaction of ethyl pent-2-en-4-ynoate with an amine would be expected to yield a β-amino product.

Another powerful method involves the reaction of enolates with imines, known as the Mannich reaction. The reaction between the enolate of ethyl acetate and a suitable imine, such as N-protected 2-aminoprop-2-enal, can provide a direct route to the β-amino ester framework. The regioselectivity is dictated by the nucleophilic attack of the enolate on the electrophilic imine carbon.

Furthermore, multicomponent reactions offer an efficient pathway. A consecutive three-component synthesis involving the Sonogashira alkynylation of an aryl iodide with ethyl propiolate, followed by a Michael addition of an amine, has been established to produce β-amino enoates in excellent yields researchgate.net. This method ensures the amino group is positioned at the C-3 position relative to the ester.

Control of alkene isomerism, specifically the terminal double bond in the "pent-4-enoate" moiety, is typically established by the choice of starting materials. For example, using a starting material that already contains the vinyl group, such as vinyl magnesium bromide in a conjugate addition, can install the desired functionality directly.

Stereochemical Purity and Diastereomeric Control

For a molecule like this compound, which contains a stereocenter at the C-3 position (and potentially at C-2 if substituted), controlling the stereochemistry is crucial. This involves achieving high stereochemical purity (enantioselectivity) and, in the case of derivatives with multiple stereocenters, controlling the relative arrangement of these centers (diastereoselectivity).

Asymmetric Mannich reactions are a cornerstone for the enantioselective synthesis of β-amino esters. These reactions can be catalyzed by chiral catalysts, such as chiral Brønsted acids or metal complexes, to induce facial selectivity in the addition of an enolate to an imine. This approach can provide access to optically active β-amino acids and their esters organic-chemistry.org. For example, a rhodium and chiral Brønsted acid co-catalyzed three-component Mannich-type reaction of a diazo compound, a carbamate, and an imine provides access to α,β-diamino acid derivatives with high control of chemo-, diastereo-, and enantioselectivity organic-chemistry.org.

The use of chiral auxiliaries is another established method. A chiral group can be temporarily attached to the nucleophile or the electrophile, directing the stereochemical outcome of the key bond-forming step. After the reaction, the auxiliary is removed to yield the desired enantiomerically enriched product.

Diastereomeric control is particularly relevant when synthesizing derivatives of this compound that may have a substituent at the α-position (C-2). The relative stereochemistry (syn vs. anti) of the substituents at C-2 and C-3 can be influenced by the geometry of the enolate (E vs. Z) and the reaction conditions. For instance, TiCl₄-mediated reactions have been shown to influence the diastereoselectivity in the synthesis of syn-β-amino esters researchgate.net. Substrate-controlled reductions of precursor molecules can also establish the desired stereochemistry. For example, the stereoselective reduction of a 4-oxo α-amino acid derivative using a bulky reducing agent can lead to the formation of an allylic alcohol with a specific stereochemistry, which can then be further elaborated nih.gov.

The table below summarizes selected findings on stereoselective control in the synthesis of related β-amino esters.

Reaction TypeCatalyst/ReagentSubstratesDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Asymmetric Mannich ReactionChiral Halonium SaltCyanoester & Cbz-protected imine-Up to 86% nih.gov
Asymmetric Mannich ReactionOrganic CatalystAldehydes & α-amido sulfones-High organic-chemistry.org
Radical C–H AminationChiral Cu CatalystAlcohols>20:1High nih.gov
Michael Addition(S,S)-192-(allylPdCl)₂ complexGlycine anion equivalents & 3,4-epoxy-1-butene3:2- nih.gov

Chemical Reactivity and Transformation Pathways of Ethyl 3 Aminopent 4 Enoate

Nucleophilic Reactions of the Amino Functionality

The primary amino group in ethyl 3-aminopent-4-enoate is a key site of nucleophilic reactivity, readily participating in reactions with a variety of electrophiles.

Amide Bond Formation and Carbamide Synthesis

The amino group of this compound can be readily acylated to form amides. This classic transformation can be achieved through reaction with various acylating agents such as acyl chlorides or acid anhydrides. nsf.govpharmaffiliates.com The reaction with an acyl chloride, for instance, proceeds via a nucleophilic addition-elimination mechanism, typically in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.org

Similarly, the amino group can react with isocyanates to form urea derivatives, also known as carbamides. nih.govresearchgate.net This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. nih.gov These reactions are fundamental in medicinal chemistry and materials science for the synthesis of compounds with diverse biological activities and material properties. nih.gov

Table 1: Illustrative Amide and Carbamide Synthesis from this compound

Reactant Product Structure Product Name
Acetyl Chloride Image of the chemical structure of Ethyl 3-acetamidopent-4-enoate Ethyl 3-acetamidopent-4-enoate
Ethyl Isocyanate Image of the chemical structure of Ethyl 3-(3-ethylureido)pent-4-enoate Ethyl 3-(3-ethylureido)pent-4-enoate

Reactions with Carbonyl Compounds

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, but not so acidic as to protonate the starting amine, which would render it non-nucleophilic.

Enamine-Like Reactivity of the β-Amino Ester Moiety

While this compound is a β-amino ester, it is important to distinguish its reactivity from that of enamines derived from β-dicarbonyl compounds. True enamines are characterized by a C=C-N system and are nucleophilic at the β-carbon. This compound itself does not possess this enamine substructure. However, under certain conditions, it could potentially tautomerize or be deprotonated at the α-carbon to form an enolate, which is a potent nucleophile. The presence of the amino group could influence the stability and reactivity of such an intermediate. The synthesis of related β-amino enoates has been reported, highlighting the accessibility of this structural motif.

Electrophilic and Radical Reactions of the Alkene Moiety

The terminal alkene in this compound serves as an electrophilic site for nucleophilic attack, particularly in conjugate additions, and can also participate in radical reactions.

Intramolecular Cyclization Reactions

The presence of both a nucleophilic amino group and an electrophilic alkene within the same molecule allows for the possibility of intramolecular cyclization reactions, providing a powerful strategy for the synthesis of heterocyclic compounds.

An important intramolecular reaction of this compound is the aza-Michael addition, where the amino group acts as a nucleophile and adds to the β-carbon of the unsaturated ester moiety (a 1,4-conjugate addition). This intramolecular cyclization would lead to the formation of a six-membered heterocyclic ring, specifically a substituted piperidinone. The reaction is typically base-catalyzed to enhance the nucleophilicity of the amino group, or can proceed under thermal conditions. The formation of five- and six-membered rings through intramolecular Michael additions is a well-established and efficient method in organic synthesis. This transformation is valuable for accessing cyclic γ-amino acid derivatives, which are important scaffolds in medicinal chemistry.

Table 2: Intramolecular Michael Addition of this compound

Reactant Product Structure Product Name
This compound Ethyl 4-methyl-6-oxopiperidine-2-carboxylate

The alkene can also participate in radical cyclization reactions. Upon initiation, a radical can be generated elsewhere in the molecule, which can then add to the double bond. For example, a 5-exo-trig cyclization is a common pathway in radical chemistry. While specific examples with this compound are not prevalent in the literature, the principles of radical cyclization are well-understood and suggest that this molecule could be a substrate for such transformations to form five-membered rings under appropriate radical-generating conditions.

Intermolecular Addition Reactions

The double bond in this compound is susceptible to various intermolecular addition reactions. These reactions involve the addition of a reagent across the vinyl group, leading to the saturation of the carbon-carbon double bond and the formation of a functionalized pentanoate derivative. Examples include hydrogenation, where hydrogen gas is added in the presence of a metal catalyst (e.g., Pd, Pt) to yield Ethyl 3-aminopentanoate, and halogenation, where molecules like Br₂ or Cl₂ can add across the double bond.

Furthermore, under specific catalytic conditions, nucleophiles can add to the alkene. For instance, Michael addition-type reactions could be envisioned if the electronic character of the alkene is modified by coordination to a metal center.

Olefin Metathesis and Related Transformations

Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes like Grubbs' catalyst. wikipedia.org The terminal alkene in this compound makes it a suitable substrate for several types of metathesis reactions.

Cross-Metathesis (CM): This intermolecular reaction involves reacting this compound with another olefin. This allows for the formation of a new, elongated, or functionalized unsaturated ester. The outcome depends on the reaction partner.

Ring-Closing Metathesis (RCM): While the parent molecule cannot undergo RCM, a derivative containing a second olefinic group can. For example, N-allylation of the amino group would install a second terminal alkene, creating a diene. This diene could then undergo RCM to form a seven-membered nitrogen-containing ring, a dihydroazepine derivative. masterorganicchemistry.com

Table 3: Potential Olefin Metathesis Transformations

Metathesis TypeReactant(s)CatalystPotential Product
Cross-MetathesisThis compound + StyreneGrubbs' CatalystEthyl 3-amino-5-phenylpent-4-enoate
RCMN-allyl-3-aminopent-4-enoate ethyl esterGrubbs' CatalystEthyl 2,3,6,7-tetrahydro-1H-azepine-4-carboxylate

Rearrangement Reactions

3-Aza-Cope Rearrangements of N-Arylated α,β-Unsaturated Esters

The 3-Aza-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement involving a 1,5-diene system where the nitrogen atom is at the 3-position. chem-station.comwikipedia.org This concerted reaction proceeds through a six-membered, chair-like transition state and results in the formation of a new C-C bond and the shifting of double bonds. chem-station.com

This compound itself is not a 1,5-diene and thus cannot directly undergo this rearrangement. However, a derivative, such as an N-allylated enamine form, would be a suitable substrate. If this compound first isomerizes to its α,β-unsaturated tautomer (Ethyl 3-aminopent-2-enoate), and is then N-arylated and N-allylated, it would form a suitable 3-aza-1,5-diene system. The subsequent thermal or acid-catalyzed rearrangement would lead to a new γ,δ-unsaturated ester with the allyl group transferred to the carbon atom. This type of rearrangement is a powerful tool for stereospecific carbon-carbon bond formation. nih.gov

Possible Rearrangements to Isomeric Aminopentenoic Acids

This compound can potentially undergo isomerization to form other aminopentenoate structures. These rearrangements typically involve the migration of the double bond and are often catalyzed by acid or base.

One likely isomerization is the migration of the β,γ-double bond to the α,β-position, which would result in the formation of Ethyl 3-aminopent-2-enoate. This conjugated system is an enamine ester, which is stabilized by the delocalization of the nitrogen lone pair into the double bond and the carbonyl group. This rearrangement can be facilitated by a catalytic amount of base, which would deprotonate the α-carbon to form an enolate, followed by reprotonation at the γ-carbon.

Another possibility is tautomerization. The parent compound exists in equilibrium with its imine tautomer, Ethyl 3-iminopentanoate, although the amine form is generally more stable.

Table 4: Potential Isomers of this compound via Rearrangement

Isomer NameType of RearrangementKey Structural FeaturePotential Conditions
Ethyl 3-aminopent-2-enoateDouble Bond Migrationα,β-Unsaturated EsterBase catalysis
Ethyl 3-aminopent-3-enoateDouble Bond MigrationInternal EnamineAcid/Base catalysis
Ethyl 3-iminopentanoateTautomerizationImineEquilibrium

Catalytic Activation and Directed Reactivity of this compound

The reactivity of this compound, a versatile bifunctional molecule, can be effectively modulated and directed through various catalytic strategies. The presence of a nucleophilic amino group, an ester moiety, and a terminal alkene provides multiple sites for catalytic activation, enabling a range of selective transformations. This section explores the catalytic activation of this compound through transition metals, Lewis acids, and biocatalysts, leading to diverse and complex molecular architectures.

Transition Metal-Catalyzed Transformations (e.g., Palladium, Gold, Indium)

Transition metal catalysis offers powerful methods for the activation of the olefinic and amino functionalities within this compound, facilitating a variety of cyclization and functionalization reactions. While specific examples for this compound are not extensively documented, the reactivity of analogous unsaturated amino esters and alcohols provides a strong basis for predicting its behavior in the presence of transition metal catalysts such as palladium, gold, and indium.

Palladium(II) catalysts are well-known to promote intramolecular aminopalladation reactions, leading to the formation of nitrogen-containing heterocycles. For instance, chiral unsaturated β-amino alcohols, which are structurally similar to this compound, undergo palladium-catalyzed cyclization to yield enantiopure bicyclic oxazolidines with high regio- and stereocontrol. This type of transformation, often referred to as a Wacker-type cyclization, typically involves the activation of the double bond by the palladium catalyst, followed by the intramolecular nucleophilic attack of the amino group. The reaction is often carried out in the presence of a reoxidant, such as CuCl₂, to regenerate the active Pd(II) catalyst. It is conceivable that N-protected derivatives of this compound could undergo similar palladium-catalyzed cyclizations to afford substituted pyrrolidine (B122466) or piperidine (B6355638) derivatives, depending on the reaction conditions and the nature of the N-protecting group.

Gold catalysts, known for their strong π-acidic character, are highly effective in activating carbon-carbon multiple bonds towards nucleophilic attack. Gold-catalyzed intramolecular hydroamination and cyclization of unsaturated amino compounds are well-established methods for the synthesis of nitrogen heterocycles. The terminal alkene in this compound is a prime target for activation by a gold catalyst, which would render it susceptible to intramolecular attack by the amino group. This could potentially lead to the formation of five- or six-membered rings through endo- or exo-dig cyclization pathways. The regioselectivity of such cyclizations is often influenced by the substitution pattern of the alkene and the nature of the gold catalyst and ligands employed.

Indium triflate has been reported to catalyze the 3-aza-Cope rearrangement of amino acid-derived α,β-unsaturated esters, leading to the formation of alkylidene oxindoles. While this specific rearrangement may not be directly applicable to this compound due to its substitution pattern, it highlights the potential of indium catalysts to promote unique cyclization and rearrangement pathways in unsaturated amino ester systems. Indium catalysts are also known to facilitate hydroamination reactions, and it is plausible that an indium-catalyzed intramolecular hydroamination of this compound could provide a direct route to cyclic amino acid derivatives.

Table 1: Examples of Transition Metal-Catalyzed Transformations of Related Unsaturated Amino Compounds

Catalyst SystemSubstrate TypeProduct TypeKey Features
PdCl₂ (10 mol%), CuCl₂, O₂Unsaturated β-Amino AlcoholsBicyclic OxazolidinesHigh regio- and stereocontrol.
Iridium Complex with PhthalimideInternal Alkenes with Amideγ-Amino AmidesHigh enantioselectivity.
Gold(I) ComplexesEnynals and EnynolsComplex HeterocyclesSteering of transient vinyl-gold intermediates.

Lewis Acid Catalysis in Cyclization Reactions

Lewis acids play a crucial role in activating this compound for cyclization reactions by coordinating to the carbonyl oxygen of the ester group or the nitrogen of the amino group. This activation enhances the electrophilicity of the molecule and can promote intramolecular reactions.

One of the key transformations facilitated by Lewis acids is the intramolecular aza-Michael addition. By activating the α,β-unsaturated ester system (if isomerized from the β,γ-position) or a related unsaturated system, a Lewis acid can promote the intramolecular conjugate addition of the amino group. This would lead to the formation of cyclic β-amino esters, which are valuable building blocks in organic synthesis. Various Lewis acids, such as ceric ammonium nitrate, have been shown to catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water, suggesting that similar conditions could be applied to an intramolecular version with a suitable derivative of this compound.

Lewis acids such as AlCl₃ can also promote cyclization reactions of substrates containing both an amine and an ester functionality. For this compound, a Lewis acid could facilitate an intramolecular Friedel-Crafts-type reaction if an aromatic ring is present in the molecule, or promote other modes of cyclization by enhancing the electrophilicity of the ester and the nucleophilicity of the alkene. The choice of Lewis acid is critical and can influence the reaction pathway and selectivity. For example, strong Lewis acids might favor different cyclization modes compared to milder ones.

Table 2: Lewis Acids in Cyclization Reactions of Unsaturated Amino Ester Analogs

Lewis AcidReaction TypeSubstrate FeaturesProduct Type
Ceric Ammonium Nitrate (CAN)aza-Michael AdditionAliphatic amines and α,β-unsaturated carbonylsβ-Amino carbonyl compounds
AlCl₃CyclizationBenzoyl chlorides and dihydrooxazolyl anilinesN3-chloroethyl quinazolinones
Y(OTf)₃ / Chiral N,N'-dioxideIsomerization/α-Michael Additionβ,γ-Unsaturated 2-acyl imidazoles1,5-Dicarbonyl compounds

Biocatalytic Transformations and Enzyme Specificity

Biocatalysis offers a green and highly selective approach to the synthesis and transformation of chiral molecules like this compound. Enzymes, operating under mild conditions, can exhibit remarkable chemo-, regio-, and stereoselectivity.

Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. The synthesis of this compound could potentially be achieved through the transamination of a corresponding β-keto ester, ethyl 3-oxo-pent-4-enoate. The stereoselectivity of the reaction would be dictated by the choice of the (R)- or (S)-selective ω-transaminase, allowing access to either enantiomer of the target molecule. The substrate specificity of transaminases is a critical factor, and while they have been successfully applied to a wide range of substrates, the acceptance of an unsaturated keto ester would need to be evaluated for specific enzymes.

Enzymes can also be employed for the transformation of this compound itself. For example, lipases are widely used for the kinetic resolution of racemic esters through enantioselective hydrolysis. A racemic mixture of this compound could potentially be resolved by a lipase, which would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This method is a common strategy for obtaining enantiomerically pure amino esters and acids.

Furthermore, other classes of enzymes, such as those dependent on pyridoxal phosphate (PLP), are involved in a wide array of transformations of amino acids and their derivatives. The vinyl group in this compound could be a substrate for enzymes that catalyze reactions at the γ-position of amino acids, potentially leading to a variety of functionalized products. The specificity of these enzymes would be key to controlling the outcome of the reaction.

Table 3: Potential Biocatalytic Transformations Involving this compound or its Precursors

Enzyme ClassTransformationSubstrateProductKey Aspect
ω-TransaminaseAsymmetric TransaminationEthyl 3-oxo-pent-4-enoate(R)- or (S)-Ethyl 3-aminopent-4-enoateHigh enantioselectivity.
LipaseKinetic Resolution(rac)-Ethyl 3-aminopent-4-enoate(R)- or (S)-Ethyl 3-aminopent-4-enoate and the corresponding acidEnantioselective hydrolysis.
Pyridoxal Phosphate (PLP)-dependent enzymesSide Chain ModificationThis compoundVarious functionalized amino estersEnzyme specificity for vinyl group reactivity.

Applications of Ethyl 3 Aminopent 4 Enoate in Complex Molecular Synthesis

Role as Chiral Building Blocks and Synthons

The strategic placement of the amino and vinyl groups in ethyl 3-aminopent-4-enoate provides a versatile platform for a variety of synthetic transformations. This dual reactivity allows for its use in cyclization reactions to form heterocyclic rings and as a precursor for the introduction of amino functionalities in the synthesis of non-proteinogenic amino acids.

Construction of Nitrogen-Containing Heterocycles

The inherent reactivity of this compound makes it an attractive starting material for the synthesis of various nitrogen-containing heterocyclic systems. Through carefully designed reaction pathways, the amino group can act as an intramolecular nucleophile, attacking the activated double bond or participating in cyclization cascades to furnish substituted pyrrolidines, piperidines, and other related structures.

The synthesis of pyrrolidine (B122466) rings, a common motif in numerous natural products and pharmaceuticals, can be envisioned through the intramolecular cyclization of this compound. One plausible approach involves an intramolecular aza-Michael addition. In this strategy, the amino group, after suitable activation or under appropriate catalytic conditions, would add to the electron-deficient β-position of the α,β-unsaturated ester that could be formed in situ via isomerization, or directly to the γ-position of the β,γ-unsaturated ester. This cyclization would lead to the formation of a five-membered pyrrolidine ring. The stereochemical outcome of this reaction would be of significant interest, potentially allowing for the synthesis of enantioenriched pyrrolidine derivatives if a chiral precursor or catalyst is employed.

While direct examples of this specific transformation with this compound are not extensively documented in readily available literature, the general principle of intramolecular aza-Michael additions of amino esters to form pyrrolidines is a well-established synthetic strategy. The success of such a cyclization would depend on factors such as the nature of the substituent on the nitrogen atom, the reaction conditions (e.g., base, acid, or metal catalysis), and the potential for competing side reactions.

Table 1: Potential Pyrrolidine Derivatives from this compound

Entry Pyrrolidine Derivative Potential Synthetic Strategy Key Transformation
1 Ethyl 4-methylpyrrolidine-2-carboxylate Intramolecular aza-Michael addition followed by reduction Cyclization/Reduction

Similar to the synthesis of pyrrolidines, the construction of the six-membered piperidine (B6355638) ring system can be approached through the intramolecular cyclization of this compound derivatives. A 6-endo-trig cyclization, while often disfavored by Baldwin's rules, can be facilitated under certain conditions, such as radical-mediated processes or with the use of specific transition metal catalysts.

An alternative and more favorable pathway would involve the modification of the starting material to a δ-amino-α,β-unsaturated ester, which could then undergo a 6-endo aza-Michael addition to furnish the piperidine ring. Although this requires additional synthetic steps to prepare the necessary precursor from this compound, it represents a viable and stereocontrolled route to substituted piperidines. Research in the area of stereoselective piperidine synthesis often involves the cyclization of acyclic precursors bearing both an amino group and an activated alkene.

Table 2: Potential Piperidine Derivatives from this compound Precursors

Entry Piperidine Derivative Potential Synthetic Strategy Key Transformation
1 Ethyl 5-methylpiperidine-3-carboxylate Tandem isomerization and intramolecular aza-Michael addition Isomerization/Cyclization

The synthesis of pyridines and related aromatic systems from this compound is a more complex transformation that would likely involve multi-step sequences. One hypothetical approach could utilize the enamine character of the molecule. The enamine tautomer of this compound could potentially participate as the diene component in a hetero-Diels-Alder reaction with a suitable dienophile. Subsequent oxidation of the resulting dihydropyridine intermediate would lead to the aromatic pyridine ring. The success of this strategy would be highly dependent on the reactivity of the in situ-generated enamine and the choice of the dienophile.

Another conceptual pathway could involve a condensation reaction with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization, reminiscent of a modified Hantzsch-type pyridine synthesis. However, the specific reactivity of this compound in such transformations would require dedicated experimental investigation.

The direct synthesis of thiazoles from this compound is not a straightforward process based on established synthetic methodologies. The classical Hantzsch thiazole synthesis, for instance, requires an α-haloketone and a thioamide. While the enamine functionality of this compound could potentially be incorporated into a thiazole ring, it would necessitate a multi-step sequence to introduce the required sulfur atom and facilitate the cyclization.

For the construction of fused heterocyclic systems, this compound could serve as a starting material for the synthesis of a primary heterocyclic ring, such as a pyrrolidine or piperidine, which could then be further functionalized and annulated to form a fused system. For example, a pyrrolidine derivative synthesized from this compound could be elaborated to contain functionalities that would allow for a subsequent ring-closing reaction to form a fused bicyclic structure.

Access to Unnatural Amino Acid Derivatives

Unnatural amino acids are crucial tools in chemical biology and drug discovery. This compound serves as a potential precursor for the synthesis of various unnatural amino acid derivatives due to the presence of both an amino group and a reactive double bond.

One of the primary strategies for elaborating this compound into unnatural amino acids is through conjugate addition reactions, specifically the Michael addition. The vinyl group can act as a Michael acceptor, allowing for the introduction of a wide range of substituents at the 5-position. This reaction, when carried out with various nucleophiles, can lead to the formation of diverse γ-substituted-β-amino esters. Subsequent hydrolysis of the ester functionality would yield the corresponding unnatural β-amino acids.

The diastereoselectivity of the Michael addition can often be controlled by using chiral auxiliaries or catalysts, enabling the synthesis of enantiomerically enriched unnatural amino acids. Furthermore, the amino group can be protected with a suitable protecting group to prevent side reactions and to allow for further transformations at other positions of the molecule.

Table 3: Examples of Unnatural Amino Acid Derivatives from this compound

Entry Unnatural Amino Acid Derivative Synthetic Strategy Key Transformation
1 3-Amino-5-phenylpentanoic acid Michael addition of a phenyl nucleophile Conjugate Addition
2 3-Amino-5-cyanopentanoic acid Michael addition of cyanide Conjugate Addition

Synthesis of Peptidomimetics

The construction of peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability, represents a significant area of medicinal chemistry. This compound and similar unsaturated γ-amino acids are valuable precursors for creating conformationally constrained peptide analogs. nih.govlifechemicals.com The vinyl group provides a handle for various chemical transformations, most notably ring-closing metathesis, to generate cyclic structures that mimic the secondary structures of peptides, such as β-turns. nih.gov

One established strategy involves incorporating unsaturated amino acids into a peptide chain at specific positions (e.g., i and i+3). nih.gov The terminal alkenes can then be linked through ring-closing metathesis, creating a macrocycle that forces the peptide backbone into a specific, predictable conformation. nih.gov This approach is highly effective for producing peptidomimetics with enhanced resistance to enzymatic degradation. nih.gov

Table 1: Application of Unsaturated Amino Acids in Peptidomimetic Synthesis

Strategy Key Reaction Resulting Structure Benefit
Macrocyclization Ring-Closing Metathesis Constrained cyclic peptides Mimics β-turns, enhances stability nih.gov
Side-Chain Modification Radical Addition Functionalized amino acids (e.g., fluorinated, hydroxylated) Introduces novel side-chain diversity acs.org

Contributions to Total Synthesis of Natural Products and Bioactive Compounds

The unique combination of an amine and an alkene in the 3-aminopent-4-enoate scaffold makes it a powerful tool for the total synthesis of diverse natural products.

The structural core of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocyclic compounds, which form the basis of many alkaloids. Piperidine and indolizidine alkaloids, for instance, can be synthesized using strategies that involve the cyclization of unsaturated amine precursors. nih.govnih.gov The amine can act as a nucleophile, attacking an electrophilic center created from the alkene, or participate in radical cyclizations to form the heterocyclic core.

For example, intramolecular cyclization of amino alkenes is a common method for constructing the piperidine ring system. nih.gov Similarly, the synthesis of the indolizidine alkaloid core can be achieved through the cyclization of enaminone precursors derived from unsaturated amino esters. wits.ac.za These methods highlight the potential of this compound as a starting material for complex alkaloid frameworks.

Beyond alkaloids, the 3-aminopent-4-enoate structure can be elaborated into a variety of complex scaffolds. The dual functionality allows for a stepwise or tandem approach to building molecular complexity. The amine can be protected while the alkene undergoes transformations such as dihydroxylation, epoxidation, or hydroboration to introduce new stereocenters and functional groups. Subsequently, the deprotected amine can be used to close a ring or to couple the fragment with another part of the target molecule. This strategic functionalization is central to many modern total synthesis campaigns. acs.org

The outline refers to the synthesis of L-THDP, which is identified as L-threo-3,4-dihydroxyphenylserine (Droxidopa, L-DOPS), a synthetic amino acid precursor used as a prodrug. nih.govjmb.or.krnih.gov Extensive literature on the stereospecific synthesis of L-DOPS details methods primarily based on the aldol condensation of glycine with 3,4-dihydroxybenzaldehyde, often catalyzed by mutants of the L-threonine aldolase enzyme to control the diastereoselectivity. nih.govjmb.or.krnih.govresearchgate.net Other reported chemical syntheses also employ aldol-type reactions or start from different chiral precursors. google.com

Based on available scientific literature, there is no established synthetic route to L-DOPS that utilizes pentenoate-based precursors like this compound. The structural disconnection required to form the specific stereochemistry of L-DOPS from a pentenoate is not straightforward and does not appear to be a reported strategy.

Development of Advanced Synthetic Methodologies Using the Compound as a Model Substrate

This compound and related unsaturated amino esters are valuable as model substrates for the development of new synthetic reactions. The presence of two distinct and reactive functional groups—the amine and the alkene—allows researchers to test the chemo- and regioselectivity of novel catalytic systems and reaction conditions.

A significant area of development is in radical cyclization methods. The intramolecular cyclization of unsaturated amides and esters initiated by thiyl radicals is a powerful method for forming carbon-carbon bonds and constructing heterocyclic systems. mdpi.com Unsaturated amino esters are ideal substrates for testing such methodologies, including enantioselective variants using chiral radical catalysts. mdpi.com Furthermore, these compounds can be used to explore visible-light-mediated reactions, where α-aminoalkyl radicals are generated and added to α,β-unsaturated systems, followed by cyclization to yield γ-lactams and other nitrogen heterocycles. rsc.org The reactivity of the alkene and the nucleophilicity of the amine also make these compounds suitable for developing new aza-Michael addition protocols. researchgate.netorganic-chemistry.org

Table 2: Mentioned Compounds

Compound Name
This compound
L-threo-3,4-dihydroxyphenylserine (L-DOPS, Droxidopa)
Glycine
3,4-dihydroxybenzaldehyde
Piperidine

Computational Chemistry and Mechanistic Studies of Ethyl 3 Aminopent 4 Enoate Transformations

Investigation of Reaction Pathways and Transition States

Transformations of ethyl 3-aminopent-4-enoate can proceed through various reaction pathways, with the specific outcome often dictated by the reaction conditions and the nature of the reagents employed. Computational methods, particularly density functional theory (DFT), are instrumental in mapping out the potential energy surfaces of these reactions, identifying intermediates and, most importantly, locating the transition states that govern the reaction kinetics.

One of the fundamental transformations of this compound is its potential for intramolecular cyclization. This can be envisioned to occur via an intramolecular aza-Michael addition, where the amino group attacks the electron-deficient double bond. Computational studies on analogous intermolecular aza-Michael additions of amines to acrylates have revealed two primary competing mechanisms: a 1,2-addition followed by a proton transfer, and a direct 1,4-conjugate addition. acs.orgresearchgate.net

For the intramolecular cyclization of this compound, computational modeling can elucidate the preferred pathway. The investigation would involve calculating the activation energies for the transition states of both the direct 5-endo-trig cyclization (a disfavored process according to Baldwin's rules, but not impossible) and a potential stepwise mechanism involving the formation of a zwitterionic intermediate.

A hypothetical reaction coordinate diagram, derived from DFT calculations, could illustrate the relative energies of the reactant, transition states, intermediates, and the final cyclized product, a substituted pyrrolidine (B122466) derivative. Such a diagram would be critical in determining the rate-determining step of the cyclization.

Table 1: Hypothetical Calculated Activation Energies for the Intramolecular Cyclization of this compound

Reaction Pathway Transition State Calculated Activation Energy (kcal/mol)
Direct 5-endo-trig Cyclization TS1 35.2
Stepwise (Zwitterion Formation) TS2 28.5

Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed in similar systems.

Prediction of Stereoselectivity and Regioselectivity

Many transformations involving this compound can lead to the formation of chiral centers, making the prediction of stereoselectivity a key objective of computational studies. For instance, in a catalytic asymmetric hydroamination or a related cyclization reaction, the facial selectivity of the nucleophilic attack on the double bond will determine the stereochemistry of the product. acs.org

Computational models can predict the stereochemical outcome by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The transition state with the lower activation energy will correspond to the major product, and the energy difference between the competing transition states can be used to estimate the enantiomeric excess (ee) or diastereomeric ratio (dr). acs.org

Regioselectivity is another critical aspect, particularly in reactions where there are multiple electrophilic sites. In the case of this compound, while the primary site for nucleophilic attack is the β-carbon of the α,β-unsaturated ester, other reaction pathways could be envisioned under different conditions. Computational tools can predict the regioselectivity of reactions by analyzing factors such as the charge distribution and the energies of the frontier molecular orbitals of the substrate. researchgate.net For example, in a reaction with an external electrophile, calculations could determine whether the reaction is more likely to occur at the nitrogen atom, the α-carbon, or the γ-carbon.

Table 2: Hypothetical Calculated Energy Differences and Predicted Selectivity for a Catalytic Asymmetric Cyclization

Transition State Relative Energy (kcal/mol) Predicted Product Ratio (R:S)
TS_R (pro-R attack) 0.0 95

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Electronic Structure and Reactivity Descriptors (where not excluded as 'physical properties')

The reactivity of this compound is fundamentally governed by its electronic structure. Computational chemistry provides a powerful lens through which to examine this structure in detail. Reactivity descriptors, derived from conceptual DFT, can offer quantitative insights into where and how a molecule is likely to react. rsc.org

Key reactivity descriptors include the Fukui function (f(r)) and local softness (s(r)), which identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. For this compound, these descriptors would likely highlight the nucleophilic character of the nitrogen atom and the electrophilic character of the β-carbon of the unsaturated ester.

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound

Atomic Site Fukui Function (f⁻) for Electrophilic Attack Fukui Function (f⁺) for Nucleophilic Attack
Nitrogen (N) 0.35 0.05
α-Carbon (Cα) 0.12 0.28
β-Carbon (Cβ) 0.08 0.45

Note: The data in this table is hypothetical and for illustrative purposes.

Elucidation of Catalyst-Substrate Interactions in Catalytic Cycles

For catalytic transformations of this compound, understanding the interactions between the catalyst and the substrate is paramount for explaining the origin of catalysis and selectivity. Computational modeling can provide detailed, three-dimensional views of these interactions throughout the entire catalytic cycle.

In a hypothetical asymmetric hydroamination catalyzed by a chiral transition metal complex, for example, DFT calculations can be used to model the coordination of the this compound to the metal center. ibm.com These calculations can reveal the preferred binding mode and the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate and the chiral ligands of the catalyst.

By mapping the energy profile of the catalytic cycle, computational studies can identify the turnover-determining step and the transition state where stereochemical induction occurs. This information is invaluable for the rational design of more efficient and selective catalysts. For instance, if calculations show that steric hindrance between the substrate and a particular part of the ligand is responsible for the observed selectivity, new ligands can be designed to enhance this interaction.

Table 4: Hypothetical Calculated Interaction Energies in a Catalyst-Substrate Complex

Interaction Type Interacting Fragments Calculated Interaction Energy (kcal/mol)
Coordination Bond Metal Center - C=C bond -15.8
Hydrogen Bond Ligand - Amino Group -4.2

Note: The data in this table is hypothetical and for illustrative purposes.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The asymmetric synthesis of γ-amino acids and their derivatives, such as Ethyl 3-aminopent-4-enoate, is a key area of research, with a strong focus on the development of novel catalytic systems that offer high efficiency and stereoselectivity. Current research explores a variety of catalysts, including transition metals and organocatalysts, to achieve these goals.

Transition metal catalysis has proven effective in the synthesis of related chiral amines and their precursors. For instance, iridium, rhodium, and palladium complexes have been successfully employed in the asymmetric hydrogenation and allylic amination reactions, yielding products with high enantiomeric excess. Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of chiral γ-amino alcohols, which are structurally similar to the target compound.

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral amines. Catalysts such as cinchona alkaloids and chiral phosphoric acids have been utilized in aza-Michael additions to α,β-unsaturated esters, a key step in the formation of the γ-amino acid backbone. Chiral aldehydes have also been used to catalyze the α-functionalization of N-unprotected amino esters, demonstrating the versatility of organocatalytic approaches.

The table below summarizes some of the catalytic systems being explored for the synthesis of chiral amino compounds, which could be adapted for the synthesis of this compound.

Catalyst TypeMetal/Organic CoreLigand/MotifTarget ReactionKey Advantages
Transition MetalIridiumChiral diphosphineAsymmetric HydrogenationHigh enantioselectivity
Transition MetalRhodiumBINAPAsymmetric HydrogenationHigh diastereoselectivity
Transition MetalPalladiumChiral phosphineAllylic AminationHigh yield and enantioselectivity
Transition MetalCopperChiral ligandPropargylic SubstitutionAccess to tertiary stereocenters
OrganocatalystCinchona AlkaloidQuinine/QuinidineAza-Michael AdditionMetal-free, high enantioselectivity
OrganocatalystChiral Phosphoric AcidBINOL-derivedAza-Michael AdditionHigh enantioselectivity
OrganocatalystChiral AldehydeBINOL-derivedα-FunctionalizationDirect activation of α-C-H bonds

Exploration of New Derivatization Strategies for Diversified Libraries

The vinyl and amino functionalities of this compound offer multiple avenues for derivatization, enabling the creation of diverse molecular libraries for drug discovery and other applications. Current research is focused on developing novel strategies to functionalize this versatile building block.

One promising approach is the further elaboration of the homoallylic amine structure. This can be achieved through various C-H functionalization and allylic alkylation reactions, allowing for the introduction of a wide range of substituents. These modifications can be used to tune the biological activity and physicochemical properties of the resulting molecules.

Another key derivatization strategy involves the cyclization of this compound to form substituted pyrrolidines and piperidines. These nitrogen-containing heterocycles are common motifs in many biologically active compounds. The synthesis of these structures can be achieved through intramolecular reactions that take advantage of the amino and vinyl groups present in the starting material.

Furthermore, the amino group itself can be derivatized using various reagents to introduce different functional groups. For example, derivatization with agents like o-phthalaldehyde (OPA) or 2-hydroxynaphthaldehyde (HN) is commonly used for analytical purposes, but similar strategies can be employed to synthesize new compounds with desired properties.

The table below highlights some of the potential derivatization strategies for this compound.

Reaction TypeFunctional Group TargetedPotential ProductsKey Advantages
C-H FunctionalizationAllylic positionSubstituted homoallylic aminesIntroduction of diverse substituents
Allylic AlkylationAllylic positionBranched homoallylic aminesCreation of complex structures
Intramolecular CyclizationAmino and vinyl groupsSubstituted pyrrolidinesAccess to N-heterocycles
Intramolecular CyclizationAmino and vinyl groupsSubstituted piperidinesAccess to N-heterocycles
N-DerivatizationAmino groupAmides, sulfonamides, etc.Modification of biological activity

Integration into Flow Chemistry and Sustainable Synthesis Approaches

The synthesis of this compound and its derivatives is increasingly benefiting from the adoption of flow chemistry and other sustainable synthetic approaches. These methods offer significant advantages over traditional batch processes, including improved efficiency, safety, and scalability, as well as a reduced environmental footprint.

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and reduced side-product formation. The use of microreactors in flow chemistry further enhances heat and mass transfer, making it particularly well-suited for highly exothermic or fast reactions. For the synthesis of amino acid esters, flow chemistry can be combined with enzymatic catalysis, using immobilized enzymes in packed-bed reactors to create highly efficient and sustainable processes.

In addition to flow chemistry, other green chemistry principles are being applied to the synthesis of amino acid derivatives. This includes the use of environmentally benign solvents, such as ionic liquids, and the development of catalytic systems that minimize waste and avoid the use of hazardous reagents. The goal is to develop synthetic routes that are not only efficient and selective but also environmentally responsible.

The table below summarizes the key advantages of integrating flow chemistry and sustainable approaches into the synthesis of this compound.

ApproachKey FeaturesAdvantages
Flow ChemistryContinuous processing in microreactorsImproved control, higher yields, enhanced safety, scalability
Enzymatic CatalysisUse of immobilized enzymesHigh selectivity, mild reaction conditions, reduced waste
Green SolventsUse of ionic liquids, water, etc.Reduced environmental impact, improved safety
Atom EconomyCatalytic reactions, multicomponent reactionsMinimized waste, increased efficiency

Expanding Applications in the Synthesis of Therapeutically Relevant Molecules (excluding clinical trial data)

This compound serves as a valuable precursor for the synthesis of a wide range of therapeutically relevant molecules, particularly analogs of gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are used to treat a variety of neurological and psychiatric disorders.

One of the most well-known GABA analogs is vigabatrin, also known as γ-vinyl-GABA. Vigabatrin is an irreversible inhibitor of GABA transaminase, the enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, vigabatrin increases the levels of GABA in the brain, leading to a reduction in neuronal excitability. This mechanism of action makes it an effective treatment for epilepsy.

Other important GABA analogs include gabapentin and pregabalin, which are used to treat epilepsy, neuropathic pain, and anxiety disorders. While the exact mechanism of action of these drugs is not fully understood, they are thought to modulate the activity of voltage-gated calcium channels, which play a role in neurotransmitter release.

The structural similarity of this compound to these and other GABA analogs makes it an attractive starting material for the development of new therapeutic agents. The vinyl group provides a handle for further functionalization, allowing for the synthesis of a diverse library of compounds with potentially improved pharmacological properties. Research in this area is focused on designing and synthesizing novel GABA analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

The table below lists some of the key therapeutic areas where GABA analogs derived from precursors like this compound have potential applications.

Therapeutic AreaTarget/MechanismPotential Applications
EpilepsyGABA transaminase inhibition, modulation of ion channelsSeizure control
Neuropathic PainModulation of calcium channelsTreatment of diabetic neuropathy, postherpetic neuralgia
Anxiety DisordersModulation of GABAergic neurotransmissionAnxiolytic effects
Substance AbuseModulation of dopamine and GABA systemsTreatment of addiction

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for the development of more efficient and selective catalytic systems. In situ spectroscopic techniques are powerful tools for probing reaction intermediates and transition states, providing valuable insights into the catalytic cycle.

Various spectroscopic methods can be employed to study these reactions in real-time. For example, Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates, which may be involved in certain catalytic C-H amination reactions. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can be used to identify and quantify reaction intermediates and products, providing a detailed picture of the reaction progress.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for mechanistic studies. In situ NMR can be used to monitor the concentrations of reactants, intermediates, and products over time, allowing for the determination of reaction kinetics and the elucidation of the catalytic cycle. By combining these and other spectroscopic techniques, researchers can gain a comprehensive understanding of the factors that govern the efficiency and selectivity of the catalytic process.

The table below summarizes the application of various in situ spectroscopic techniques for mechanistic investigations in the synthesis of chiral amino compounds.

Spectroscopic TechniqueInformation ObtainedApplication in this compound Research
Electron Paramagnetic Resonance (EPR)Detection and characterization of radical intermediatesInvestigating mechanisms of C-H amination reactions
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)Identification and quantification of reaction speciesMonitoring reaction progress and identifying intermediates
Nuclear Magnetic Resonance (NMR)Real-time monitoring of reactant and product concentrationsDetermining reaction kinetics and elucidating catalytic cycles
Infrared (IR) SpectroscopyIdentification of functional groups and bonding changesProbing catalyst-substrate interactions
UV-Vis SpectroscopyMonitoring changes in electronic structureStudying the electronic properties of catalysts and intermediates

Conclusion

Summary of Synthetic Utility and Mechanistic Insights

Ethyl 3-aminopent-4-enoate is a highly functionalized and versatile building block in organic synthesis. Its synthetic accessibility, coupled with the presence of three distinct reactive functional groups, allows for a wide array of chemical transformations. The ability to undergo intramolecular cyclizations is a particularly powerful feature, providing a direct route to valuable nitrogen-containing heterocyclic structures. Mechanistically, the interplay between the nucleophilic amine and the reactive alkene moiety under various conditions can be controlled to achieve desired synthetic outcomes, including high levels of stereocontrol when using chiral variants.

Prospective Impact on Organic and Medicinal Chemistry

The importance of this compound and related structures is poised to grow, particularly in the fields of medicinal and materials chemistry. As a chiral precursor, it offers an efficient pathway to enantiomerically pure compounds, which is a critical requirement for the development of modern pharmaceuticals. atomfair.combldpharm.com Its utility in constructing complex heterocyclic systems ensures its continued relevance in the synthesis of novel bioactive molecules and natural products. rsc.org Future research will likely focus on developing new catalytic and asymmetric methods for its synthesis and exploring its application in the creation of novel molecular architectures with unique biological or material properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-aminopent-4-enoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a reflux setup using ethyl acetoacetate and acrylonitrile as precursors under acidic or basic catalysis. Optimize variables (temperature, solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach. Monitor reaction progress via TLC or HPLC, and quantify yields using gravimetric analysis or NMR integration . For reproducibility, document all parameters (e.g., stirring rate, inert gas purging) and validate purity via melting point analysis or GC-MS.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

  • Methodological Answer : Assign 1H^1H-NMR signals by analyzing coupling constants (e.g., vinyl protons at δ 5.2–5.8 ppm with J=1016HzJ = 10–16 \, \text{Hz}) and amine proton exchangeability in D2_2O. IR should confirm ester carbonyl (C=O stretch at ~1730 cm1^{-1}) and amine N-H stretches (3300–3500 cm1^{-1}). Compare spectral data with computational predictions (DFT) to resolve ambiguities .

Q. What crystallization strategies ensure high-quality single crystals of this compound for X-ray diffraction studies?

  • Methodological Answer : Use slow evaporation in a mixed solvent system (e.g., ethyl acetate/hexane) at controlled humidity. Screen solvents for polarity gradients to promote lattice ordering. For structure refinement, employ SHELXL-2018 with anisotropic displacement parameters and validate hydrogen-bonding networks using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the proposed [aza-Michael addition] pathway for this compound synthesis?

  • Methodological Answer : Use kinetic isotope effects (KIE) or 13C^{13}C-labeling to track nucleophilic attack and proton transfer steps. Perform DFT calculations (Gaussian 16) to compare energy barriers for competing pathways. Analyze stereoelectronic effects via NBO analysis. Reconcile discrepancies between computational and experimental data by verifying solvent effects and transition-state approximations .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity. Use ANOVA to identify outliers or confounding variables (e.g., solvent polarity in assay media). Validate hypotheses with dose-response curves (IC50_{50} comparisons) and report confidence intervals. Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) to explain SAR anomalies .

Q. How can graph-set analysis improve the interpretation of hydrogen-bonding networks in this compound cocrystals?

  • Methodological Answer : Classify hydrogen bonds using Etter’s graph-set notation (e.g., D(2)\mathbf{D}(2) for dimeric rings). Map donor-acceptor distances (2.5–3.0 Å) and angles (>120°) via Mercury 4.3. Compare packing motifs with Cambridge Structural Database (CSD) entries to identify supramolecular synthons. Quantify lattice energies via PIXEL calculations to assess stability .

Q. What computational protocols validate the conformational flexibility of this compound in solution-phase studies?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) in explicit solvent models (e.g., water/DMSO). Compare NOESY cross-peaks with simulated 1H^1H-1H^1H distances. Use principal component analysis (PCA) to identify dominant conformational clusters. Calibrate force fields against experimental 3JHH^3J_{\text{HH}} coupling constants from NMR .

Data Presentation and Reproducibility Guidelines

  • Processed Data Tables : Include mean values with standard deviations (e.g., reaction yields, IC50\text{IC}_{50}), and annotate outliers (Grubbs’ test, α=0.05\alpha = 0.05). Use error bars in graphs for biological/kinetic data .
  • Crystallographic Reporting : Follow CIF guidelines for atomic coordinates, thermal parameters, and R-factors. Deposit structures in CSD/CCDC and reference accession codes .

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